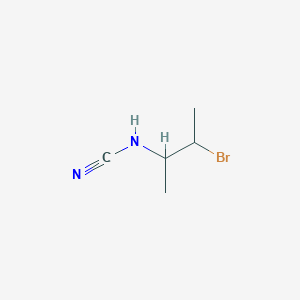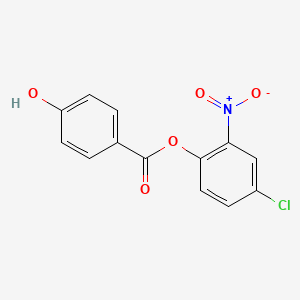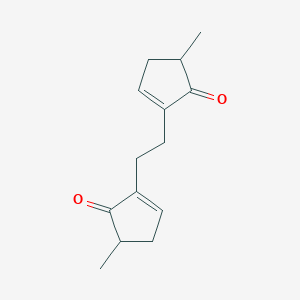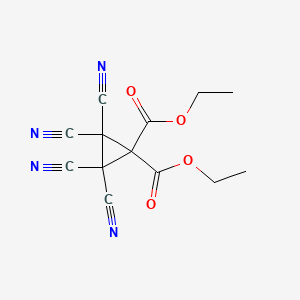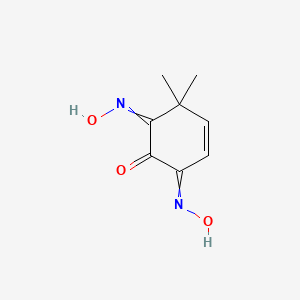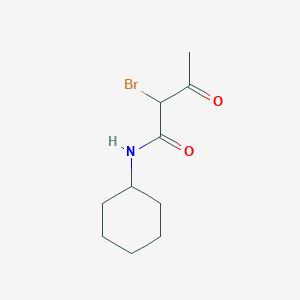
2-Bromo-N-cyclohexyl-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-cyclohexyl-3-oxobutanamide is an organic compound with a complex structure that includes a bromine atom, a cyclohexyl group, and an oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-cyclohexyl-3-oxobutanamide typically involves the bromination of N-cyclohexyl-3-oxobutanamide. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions using similar reagents and conditions as in the laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-cyclohexyl-3-oxobutanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the oxobutanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of N-cyclohexyl-3-oxobutanamide derivatives with different substituents replacing the bromine atom.
Reduction: Formation of N-cyclohexyl-3-hydroxybutanamide.
Oxidation: Formation of more oxidized derivatives, potentially including carboxylic acids.
Scientific Research Applications
2-Bromo-N-cyclohexyl-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions due to its reactive bromine atom.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-cyclohexyl-3-oxobutanamide involves its interaction with biological molecules through its reactive bromine atom and carbonyl group. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carbonyl group can participate in hydrogen bonding and other interactions that influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-cyclohexylacetamide: Similar structure but with a simpler acetamide moiety.
N-Cyclohexyl-3-oxobutanamide: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chloro-N-cyclohexyl-3-oxobutanamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
2-Bromo-N-cyclohexyl-3-oxobutanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
92976-82-4 |
|---|---|
Molecular Formula |
C10H16BrNO2 |
Molecular Weight |
262.14 g/mol |
IUPAC Name |
2-bromo-N-cyclohexyl-3-oxobutanamide |
InChI |
InChI=1S/C10H16BrNO2/c1-7(13)9(11)10(14)12-8-5-3-2-4-6-8/h8-9H,2-6H2,1H3,(H,12,14) |
InChI Key |
YQTGHBBPHVNDGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1CCCCC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline]](/img/structure/B14352434.png)
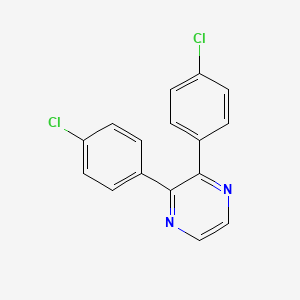
![2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine](/img/structure/B14352451.png)
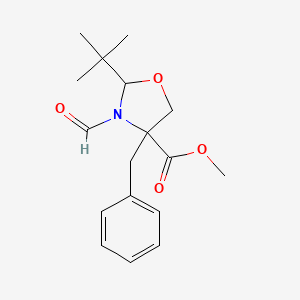
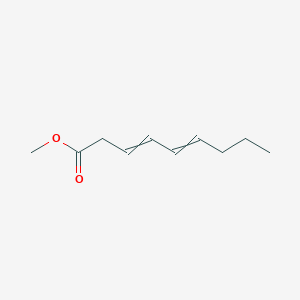
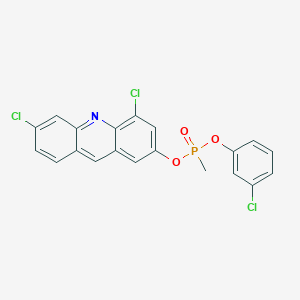

![N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide](/img/structure/B14352472.png)
